REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[C:9]#N)(=[O:5])C.[CH3:14]O>>[CH2:9]([C:8]1[CH:7]=[C:6]([CH:13]=[CH:12][CH:11]=1)[C:3]([OH:5])=[O:1])[CH3:14] |f:0.1|
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C#N)C=CC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentrating the reaction mixture
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Type
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WASH
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Details
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the aqueous layer was washed with dichloromethane (2×)
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Type
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EXTRACTION
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Details
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The precipitate was extracted with ethyl acetate
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Type
|
WASH
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Details
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then washed with water and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |